3-Methyl-1-(pyridazin-3-yl)butan-1-one
Description
3-Methyl-1-(pyridazin-3-yl)butan-1-one is a heterocyclic organic compound featuring a pyridazine ring substituted at the 3-position with a butan-1-one moiety bearing a methyl group at the β-carbon (C3). Pyridazine derivatives are of significant interest in medicinal chemistry due to their electron-deficient aromatic system, which facilitates interactions with biological targets such as enzymes and receptors . The compound’s structure determination likely relies on crystallographic methods like SHELX programs, which are widely used for small-molecule refinement and validation .
Properties
Molecular Formula |
C9H12N2O |
|---|---|
Molecular Weight |
164.20 g/mol |
IUPAC Name |
3-methyl-1-pyridazin-3-ylbutan-1-one |
InChI |
InChI=1S/C9H12N2O/c1-7(2)6-9(12)8-4-3-5-10-11-8/h3-5,7H,6H2,1-2H3 |
InChI Key |
WUZWCCXRTMXGMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)C1=NN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Data for 3-Methyl-1-(pyridazin-3-yl)butan-1-one and Analogues
| Compound Name | Molecular Formula | CAS RN | Boiling Point (°C) | Density (g/cm³) | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|---|---|
| 3-Methyl-1-(pyridazin-3-yl)butan-1-one | C₉H₁₁N₂O | Not provided | N/A | N/A | 163.20 | Pyridazine core, β-methyl butanone |
| 3-Methylpyridazine | C₅H₆N₂ | 1632-76-4 | 214 | 1.031 | 94.11 | Pyridazine core, methyl at C3 |
| 4-Methylpyridazine | C₅H₆N₂ | 1120-88-3 | 105 (at 15 mmHg) | 1.06 | 94.11 | Pyridazine core, methyl at C4 |
| 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one | C₁₁H₁₅NO | 82465-53-0 | N/A | N/A | 177.24 | Pyridine core, dimethyl β-carbon |
| 3-Methyl-1-{4-[5-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}butan-1-one | C₁₇H₂₇N₅O₂ | 1797722-47-4 | N/A | N/A | 333.43 | Pyridazine with morpholine-piperazine substituent |
Key Observations:
Core Heterocycle Differences: The target compound and 3-/4-Methylpyridazine share a pyridazine core, but the latter lacks the butanone group, resulting in lower molecular weight and distinct physicochemical properties (e.g., higher volatility) . 3,3-Dimethyl-1-(pyridin-3-yl)butan-1-one replaces pyridazine with pyridine, reducing electron deficiency and altering reactivity .
Morpholine-piperazine substituents in the analogue from increase molecular weight and polarity, likely improving solubility but complicating blood-brain barrier penetration .
Physicochemical Trends :
Critical Analysis :
- Bioactivity : Pyridazine-containing compounds (e.g., imidazo[1,2-b]pyridazines in ) demonstrate kinase inhibition, suggesting the target compound may share similar mechanisms. However, the absence of an imidazole ring in the target could reduce potency .
- Synthesis : The target compound’s synthesis might parallel routes used for 3-Methylpyridazine (alkylation of pyridazine) or imidazo[1,2-b]pyridazines (cyclization reactions) .
Notes
Structural Validation : The target compound’s crystallographic data would require refinement via SHELX programs, which are benchmark tools for small-molecule structure determination .
Data Gaps : Specific physicochemical and pharmacological data for 3-Methyl-1-(pyridazin-3-yl)butan-1-one are absent in the provided evidence, necessitating further experimental studies.
Commercial Availability : Analogues like 3-Methylpyridazine and 4-Methylpyridazine are commercially available (e.g., Kanto Reagents), whereas the target compound may require custom synthesis .
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